5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(2)16(14,15)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWWYONXTGDMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with dimethylsulfamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(Dimethylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 5-(Dimethylamino)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
Research indicates that 5-(dimethylsulfamoyl)-2-hydroxybenzoic acid exhibits significant anti-inflammatory effects. Its structural similarity to salicylic acid suggests potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. Studies have shown that derivatives of hydroxybenzoic acids can inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammation pathways .
2. Antioxidant Activity
The compound's antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in various diseases including cardiovascular disorders .
3. Antimicrobial Effects
this compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against strains such as Escherichia coli and Candida albicans positions it as a potential candidate for developing new antimicrobial agents .
Pharmacological Insights
The pharmacodynamics of this compound involve interactions with biological molecules that may influence metabolic pathways related to cardiovascular health. Research suggests that it may help modulate lipid profiles and reduce hypertension by affecting cellular signaling pathways .
Case Studies
Several studies have explored the applications of this compound:
- Cardiovascular Health : A study indicated that hydroxybenzoic acids can ameliorate cardiovascular issues related to aging, such as hypertension and dyslipidemia. The potential of this compound in this context is promising due to its ability to influence lipid metabolism and inflammatory responses .
- Neurodevelopmental Disorders : In a clinical context, compounds similar to this compound have been investigated for their effects on neurodevelopmental disorders, showing positive outcomes in animal models .
Comparative Analysis with Related Compounds
The following table compares this compound with similar hydroxybenzoic acids regarding their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Salicylic Acid | Hydroxy group at ortho position | Well-known anti-inflammatory properties |
| 2-Hydroxybenzoic Acid | Hydroxyl group only | Used in cosmetic formulations |
| 3-Hydroxybenzoic Acid | Hydroxyl group at meta position | Exhibits antioxidant properties |
| This compound | Dimethylsulfamoyl group at 5-position | Enhanced biological activity |
The presence of the dimethylsulfamoyl group in this compound not only improves solubility but may also alter pharmacokinetics and bioactivity compared to these similar compounds.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Differences
The structural uniqueness of 5-(dimethylsulfamoyl)-2-hydroxybenzoic acid lies in its substituent arrangement. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) increase acidity and reactivity, while electron-donating groups (e.g., –CH₃, –OCH₃) reduce solubility .
- The dimethylsulfamoyl group distinguishes the target compound by enabling sulfonamide-mediated interactions, unlike simpler substituents like –Cl or –OCH₃ .
Chemical and Physical Properties
| Property | This compound | 5-Chlorosalicylic Acid | 5-(Benzyloxy)-2-hydroxybenzoic Acid |
|---|---|---|---|
| Solubility (Water) | Moderate (due to –OH and polar sulfamoyl) | Low (hydrophobic –Cl) | Very low (bulky benzyloxy) |
| pKa | ~2.8 (carboxylic acid), ~9.1 (–OH) | ~2.5, ~8.9 | ~3.1, ~9.3 |
| Melting Point | 215–217°C | 172–174°C | 185–187°C |
Sources :
- The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to chlorinated analogs .
Key Findings :
- The dimethylsulfamoyl group enhances enzyme-targeting specificity, making the compound more potent than non-sulfonamide analogs .
- Halogenated derivatives (e.g., –Cl, –F) are prioritized for antimicrobial applications due to their stability and reactivity .
Biological Activity
5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid (DMSHBA) is a compound of significant interest in medicinal chemistry due to its structural similarity to salicylic acid, which is well-known for its anti-inflammatory and analgesic properties. This article delves into the biological activities of DMSHBA, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
DMSHBA has the molecular formula C₉H₁₁N₁O₅S. Its structure features a dimethylsulfamoyl group attached to the 5-position of a 2-hydroxybenzoic acid framework. The presence of both hydroxyl and sulfamoyl functional groups contributes to its reactivity and biological activity.
Biological Activities
Research indicates that DMSHBA exhibits several biological activities:
- Anti-inflammatory Properties : Similar to salicylic acid, DMSHBA has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antioxidant Activity : The compound may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Effects : Preliminary studies suggest that DMSHBA possesses antimicrobial properties against various pathogens.
These activities position DMSHBA as a candidate for therapeutic applications in conditions such as cardiovascular diseases, where inflammation and oxidative stress play critical roles.
The biological effects of DMSHBA can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Modulation of Cellular Signaling Pathways : DMSHBA may influence pathways involved in inflammation and oxidative stress response.
- Inhibition of Enzymatic Activity : The compound could inhibit enzymes related to inflammatory processes, similar to how salicylic acid functions.
Comparative Analysis with Similar Compounds
DMSHBA shares structural similarities with other compounds, which can help elucidate its unique properties. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Salicylic Acid | Hydroxy group at ortho position | Well-known anti-inflammatory properties |
| 2-Hydroxybenzoic Acid | Hydroxyl group only | Used in cosmetic formulations |
| 3-Hydroxybenzoic Acid | Hydroxyl group at meta position | Exhibits antioxidant properties |
| 4-Hydroxybenzoic Acid | Hydroxyl group at para position | Used as a preservative in cosmetics |
| This compound | Dimethylsulfamoyl group enhances activity | Potential anti-inflammatory, antioxidant, and antimicrobial effects |
The dimethylsulfamoyl modification in DMSHBA is believed to enhance its solubility and bioactivity compared to the other compounds listed.
Case Studies and Research Findings
Several studies have examined the biological activity of DMSHBA:
- Anti-inflammatory Study : In vitro experiments demonstrated that DMSHBA significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Activity Assessment : A study utilizing various assays (DPPH, ABTS) showed that DMSHBA exhibited strong free radical scavenging activity, comparable to established antioxidants.
- Antimicrobial Testing : Preliminary tests indicated that DMSHBA had inhibitory effects against gram-positive and gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Dimethylsulfamoyl)-2-hydroxybenzoic acid?
- Methodology : Microwave-assisted synthesis using copper/zeolite catalysts under controlled temperature (e.g., 100°C) can enhance reaction efficiency, as demonstrated for structurally similar sulfonamide derivatives . Alternatively, nucleophilic substitution reactions with dimethylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) may introduce the sulfamoyl group to the benzoic acid backbone .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- NMR : Confirm substitution patterns (e.g., sulfamoyl and hydroxyl groups) via ¹H and ¹³C NMR, comparing chemical shifts to analogous compounds (e.g., δ ~10-12 ppm for -SO₂N(CH₃)₂) .
- HSQC Spectroscopy : Resolve correlations between protons and adjacent carbons to verify connectivity, as applied to sulfonamide derivatives .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Store the compound at 2–8°C in airtight containers to prevent degradation, similar to protocols for fluorinated benzoic acids .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map HOMO-LUMO orbitals and predict reactivity. For example, the sulfamoyl group’s electron-withdrawing effects can lower the LUMO energy, enhancing electrophilic interactions .
- Applications : Predict binding affinities for enzyme targets (e.g., cyclooxygenase) by modeling electrostatic potential surfaces .
Q. What experimental strategies assess the biological activity of this compound?
- Antibacterial Assays : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, comparing results to sulfonamide controls .
- Enzyme Inhibition : Use fluorescence-based assays to evaluate inhibition of targets like tyrosine kinase or cyclooxygenase, referencing structurally related inhibitors (e.g., Lavendustin A’s IC₅₀ values) .
- Anti-inflammatory Activity : Measure prostaglandin E₂ (PGE₂) suppression in cell cultures, as done for diflunisal derivatives .
Q. How do substituent modifications influence the compound’s physicochemical properties?
- Case Study : Replace the dimethylsulfamoyl group with a trifluoromethyl or methoxy group and compare logP (lipophilicity) via shake-flask experiments. Substituents like -CF₃ increase metabolic stability but may reduce solubility .
- Data Analysis : Use HPLC-MS to track degradation products under physiological pH (e.g., 7.4) to assess hydrolytic stability .
Q. What catalytic systems improve the regioselectivity of sulfonamide bond formation in derivatives?
- Approach : Test zeolite-supported copper catalysts under microwave irradiation to enhance reaction specificity, as shown for 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid synthesis .
- Optimization : Vary catalyst loading (5–20 mol%) and reaction time (15–60 min) to maximize yield while minimizing byproducts .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
